molecular formula C10H9NS B12091413 Thiazole, 4-(2-methylphenyl)- CAS No. 383145-34-4

Thiazole, 4-(2-methylphenyl)-

Cat. No.: B12091413
CAS No.: 383145-34-4
M. Wt: 175.25 g/mol
InChI Key: CNBYWKDNPFEMQB-UHFFFAOYSA-N
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Description

Thiazole, 4-(2-methylphenyl)- is a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is part of the thiazole family, which is known for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiazole, 4-(2-methylphenyl)- can be synthesized through various methods. One common approach involves the cyclization of α-oxodithioesters with tosylmethyl isocyanide in the presence of potassium hydroxide, resulting in the formation of 4-methylthio-5-acylthiazoles . Another method includes the cyclization of ethyl isocyanoacetate with α-oxodithioesters in the presence of DBU/ethanol to form 4-ethoxycarbonyl-5-acylthiazoles .

Industrial Production Methods

Industrial production of thiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

Thiazole, 4-(2-methylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiazole derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

Thiazole, 4-(2-methylphenyl)- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Thiazole, 4-(2-methylphenyl)- involves its interaction with various molecular targets and pathways. The thiazole ring can participate in donor-acceptor interactions, nucleophilic reactions, and oxidation processes. These interactions can modulate biochemical pathways, enzymes, and receptors in biological systems, leading to diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiazole, 4-(2-methylphenyl)- is unique due to its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The presence of the 2-methylphenyl group can enhance its antimicrobial and antifungal properties compared to other thiazole derivatives .

Properties

CAS No.

383145-34-4

Molecular Formula

C10H9NS

Molecular Weight

175.25 g/mol

IUPAC Name

4-(2-methylphenyl)-1,3-thiazole

InChI

InChI=1S/C10H9NS/c1-8-4-2-3-5-9(8)10-6-12-7-11-10/h2-7H,1H3

InChI Key

CNBYWKDNPFEMQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CSC=N2

Origin of Product

United States

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